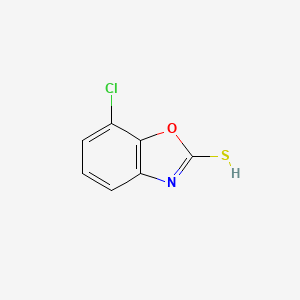

7-chloro-1,3-benzoxazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzoxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRDNTGJMQMSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 1,3 Benzoxazole 2 Thiol and Its Direct Precursors

Classical and Contemporary Synthesis Routes to the Benzoxazole-2-thiol Core

The foundational structure of 7-chloro-1,3-benzoxazole-2-thiol is the benzoxazole-2-thiol core. Its synthesis has been approached through various classical and modern techniques.

Cyclocondensation of Chlorinated 2-Aminophenols with Thiourea (B124793) or Carbon Disulfide

A primary and well-established method for constructing the benzoxazole-2-thiol skeleton involves the cyclocondensation of a substituted 2-aminophenol (B121084) with a sulfur-containing reagent. sapub.org In the case of this compound, the key starting material is 2-amino-6-chlorophenol (B183061).

This precursor undergoes a reaction with carbon disulfide, often in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. nih.gov The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the desired this compound. An alternative, yet similar, approach utilizes thiourea as the sulfur source. The reaction of 2-aminophenol with thiourea at elevated temperatures can also yield the benzoxazole-2-thiol core. nih.gov

A general procedure for a related compound, 2-mercaptobenzoxazole (B50546), involves mixing 2-aminophenol with carbon disulfide and potassium hydroxide in methanol. nih.gov Another method describes heating a mixture of 2-aminophenol and thiourea to produce benzoxazole-2-thiol. nih.govnih.gov

Solvent-Mediated and Solvent-Free Cyclization Approaches

The choice of solvent, or lack thereof, can significantly influence the efficiency and environmental impact of the synthesis. Solvent-mediated approaches often utilize alcohols like ethanol (B145695) or methanol. sapub.orgnih.gov These solvents facilitate the dissolution of reactants and can participate in the reaction mechanism.

More recently, solvent-free, or "green," synthetic methods have gained traction. nih.gov These approaches often involve heating the neat reactants together, sometimes with the aid of a catalyst or microwave irradiation. organic-chemistry.org For instance, the solventless cyclocondensation of 2-aminophenol with thiourea has been achieved by heating the mixture directly, offering a simpler workup and reduced environmental waste. nih.govnih.gov Grinding methods, using a mortar and pestle under solvent-free conditions, have also been reported for the synthesis of related benzoxazole (B165842) derivatives, highlighting the move towards more sustainable practices. nih.gov

Alternative Synthetic Pathways to Benzoxazole-2-thiol Derivatives

Beyond the classical cyclocondensation reactions, other synthetic strategies have been developed to access the benzoxazole-2-thiol scaffold and its derivatives.

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement offers an intramolecular nucleophilic aromatic substitution pathway to form heterocyclic rings. In the context of benzoxazole-2-thiol derivatives, this rearrangement can be a key step in their formation. acs.orgnih.govnih.govresearchgate.net For example, a one-pot amination of benzoxazole-2-thiol can be achieved via an intramolecular Smiles rearrangement mediated by chloroacetyl chloride. acs.orgnih.gov This method involves the initial S-alkylation of the benzoxazole-2-thiol, followed by a nucleophilic attack of a nitrogen atom onto the benzoxazole ring carbon, leading to a spiro intermediate which then rearranges. acs.orgnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and improving atom economy. ijcce.ac.ir While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principle is widely applied in heterocyclic chemistry. ijcce.ac.ir For instance, a one-pot synthesis of 2-anilinobenzoxazoles has been developed from anilines, carbon disulfide, and 2-aminophenol under mechanochemical ball-milling and solvent-free conditions. researchgate.net This demonstrates the potential for developing MCRs for a range of substituted benzoxazoles.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters that are often manipulated include temperature, reaction time, catalyst, and the nature of the base and solvent.

For the synthesis of benzoxazole derivatives, temperature has been shown to be a critical factor. mdpi.com The choice of base is also important; for example, in some reactions involving benzoxazole-2-thiol, using an excess of base can lead to the formation of disulfide byproducts. researchgate.net The use of catalysts, such as Lewis acids or ionic liquids, can also significantly enhance reaction rates and yields. nih.gov For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org

The table below provides a summary of various synthetic approaches for benzoxazole derivatives, highlighting the diversity of conditions employed.

| Reactants | Conditions | Product | Yield | Reference |

| 2-Aminophenol, Thiourea | 200°C, 2h, solvent-free | Benzo[d]oxazole-2-thiol | 74% | nih.gov |

| 2-Aminophenol, Aldehydes | Samarium triflate, aqueous medium | Benzoxazoles | - | organic-chemistry.org |

| o-Aminophenols, Aldehydes | Ionic liquid catalyst, 130°C, 5h, solvent-free | Benzoxazole derivatives | 85-98% | nih.gov |

| 2-Aminophenol, Benzoyl chloride | Hf-BTC catalyst, 120°C, microwave, solvent-free, 15 min | 2-Phenyl benzoxazole derivatives | 30-85% | nih.gov |

| Benzoxazole-2-thiol, Amines, Chloroacetyl chloride | Cs2CO3 | N-substituted 2-aminobenzoxazoles | Good to excellent | acs.orgnih.gov |

This interactive table allows for the comparison of different synthetic strategies.

Role of Catalysts and Reagents

The synthesis of this compound relies on specific catalysts and reagents to facilitate the cyclization reaction and ensure high yields.

Catalysts:

Base Catalysts: Alkaline catalysts are crucial for the condensation reaction between 2-amino-6-chlorophenol and carbon disulfide. Potassium hydroxide (KOH) is a commonly employed base. nih.gov It acts by deprotonating the phenolic hydroxyl group and the amino group of the precursor, increasing their nucleophilicity to attack the carbon disulfide. Other bases like sodium hydroxide can also be utilized.

Phase Transfer Catalysts: In some variations of related syntheses, phase transfer catalysts can be employed to improve the reaction rate and yield, especially when dealing with reactants in different phases.

Reagents:

2-Amino-6-chlorophenol: This is the foundational precursor molecule, providing the benzene (B151609) ring, the amino group, and the hydroxyl group necessary for the formation of the benzoxazole core.

Carbon Disulfide (CS₂): This reagent serves as the source of the C=S (thiocarbonyl) group that forms the thiol moiety at the 2-position of the benzoxazole ring. nih.gov

Thiophosgene (B130339) (CSCl₂): As an alternative to carbon disulfide, thiophosgene can be used for the synthesis of 2-mercaptobenzoxazoles and is a potent thiocarbonylating agent. rsc.org

Chloroacetyl Chloride: In some multi-step synthetic pathways for related derivatives, chloroacetyl chloride is used to activate benzoxazole-2-thiol for further functionalization. nih.gov

The table below summarizes the key catalysts and reagents and their functions in the synthesis.

| Catalyst/Reagent | Role in Synthesis |

| 2-Amino-6-chlorophenol | Core precursor molecule |

| Carbon Disulfide (CS₂) | Thiocarbonyl group source |

| Potassium Hydroxide (KOH) | Base catalyst to facilitate nucleophilic attack |

| Thiophosgene (CSCl₂) | Alternative thiocarbonylating agent |

| Chloroacetyl Chloride | Activating agent for further derivatization |

Temperature and Solvent Effects on Reaction Outcomes

The temperature and choice of solvent are critical parameters that significantly influence the reaction rate, yield, and purity of the final product, this compound.

Temperature:

The synthesis is typically conducted at elevated temperatures to overcome the activation energy of the reaction. Reflux conditions are common, which implies that the reaction is carried out at the boiling point of the solvent used. For instance, in related syntheses of 2-mercaptobenzoxazoles, temperatures can range from room temperature to over 100°C. One study on a related C-H mercaptalization noted that lowering the temperature from 130°C to 110°C resulted in no product formation, highlighting the importance of high temperatures. nih.gov For the synthesis of a related compound, 6-chlorobenzoxazol-2-one, a reaction temperature of -20 to -5 °C was found to be optimal for achieving high purity and yield. google.com

Solvent:

The solvent plays a crucial role in dissolving the reactants and facilitating their interaction.

Alcohols: Ethanol is a frequently used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.

Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective solvents, particularly for reactions involving salts or polar intermediates. nih.govresearchgate.net In some cases, the choice of solvent can dramatically affect the yield; for example, replacing DMSO with DMF has been shown to significantly decrease the yield in a related synthesis. nih.gov

The following table outlines the effects of different solvents and temperature ranges on the synthesis of benzoxazole derivatives.

| Solvent | Typical Temperature Range (°C) | Effect on Reaction |

| Ethanol | 78 (Reflux) | Good solubility for reactants, common for reflux conditions. |

| Dimethylformamide (DMF) | 80 - 150 | High boiling point, good for dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 130 - 190 | Excellent solvent for a wide range of reactants, can promote specific reaction pathways. nih.gov |

| Acetone (B3395972) | 56 (Reflux) | Used in the synthesis of related derivatives, particularly for subsequent alkylation steps. researchgate.net |

Emerging Green Chemistry Protocols in Benzoxazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for heterocyclic compounds, including benzoxazoles. These "green chemistry" protocols aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising green approach for the synthesis of 2-mercaptobenzoxazole derivatives involves the use of water as a solvent. Water is non-toxic, inexpensive, and readily available, making it an ideal green solvent. A study demonstrated the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, structurally similar to the target compound, in water using metal sulfides. google.com

Another green strategy employs catalysts that can be easily recovered and reused. For instance, copper sulfate (B86663) (CuSO₄) has been used as a catalyst for the synthesis of benzoxazole-2-thiol derivatives in aqueous media, offering high yields and short reaction times. orgchemres.org The use of ultrasound irradiation in conjunction with a green solvent like glycerol (B35011) has also been explored to accelerate the reaction. orgchemres.org

Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical ball-milling, are being investigated. researchgate.net These methods can significantly reduce reaction times and eliminate the need for volatile organic solvents. For the synthesis of benzoxazoles in general, reusable acid catalysts like samarium triflate in an aqueous medium have been shown to be effective and environmentally friendly. organic-chemistry.org

The table below highlights some of the emerging green chemistry approaches applicable to the synthesis of benzoxazole derivatives.

| Green Chemistry Approach | Key Features | Potential Advantages |

| Aqueous Media Synthesis | Use of water as a solvent. google.com | Non-toxic, inexpensive, environmentally friendly. |

| Reusable Catalysts | Employing catalysts like CuSO₄ or samarium triflate that can be recovered. orgchemres.orgorganic-chemistry.org | Reduced waste, cost-effective. |

| Ultrasound/Microwave-Assisted Synthesis | Use of alternative energy sources to drive the reaction. orgchemres.org | Shorter reaction times, improved energy efficiency. |

| Solvent-Free Conditions | Reactions conducted without a solvent, often using mechanochemistry. researchgate.net | Elimination of volatile organic compounds, reduced waste. |

Advanced Chemical Transformations and Derivatization Strategies of 7 Chloro 1,3 Benzoxazole 2 Thiol

Reactivity of the Thiol Moiety

The thiol group (-SH) is the most reactive site on the 7-chloro-1,3-benzoxazole-2-thiol molecule, participating readily in oxidation, reduction, and nucleophilic substitution reactions such as S-alkylation and S-acylation. The thiol exists in tautomeric equilibrium with its thione form (-C=S), but its reactions are characteristic of a sulfur nucleophile.

Oxidation Pathways: Formation of Disulfide Derivatives

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, bis(7-chloro-1,3-benzoxazol-2-yl) disulfide. This transformation involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond, a common redox reaction for thiols. google.com

Mild oxidizing agents are typically sufficient to effect this conversion. Controlled oxidation can be achieved using reagents like hydrogen peroxide (H₂O₂) or an iodine/potassium iodide solution. nih.govgoogle.com Studies on analogous benzoxazole-thiols confirm that such compounds readily form disulfides under mild oxidative conditions. nih.gov For instance, the oxidation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol to its corresponding disulfide was successfully carried out at room temperature with a solution of iodine and potassium iodide. google.com Furthermore, dimethyl sulfoxide (B87167) (DMSO) has been reported as an effective oxidant for converting thiols to their disulfide counterparts. acs.orgbeilstein-journals.org In some cases, disulfide formation can occur as an unintended side reaction, for example, during amination reactions if an excess of a base is used. acs.org

Table 1: Oxidation Conditions for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Controlled, mild conditions | nih.gov |

| Iodine (I₂) / Potassium Iodide (KI) | Room temperature | google.com |

| Dimethyl Sulfoxide (DMSO) | Elevated temperature (e.g., 130 °C) | beilstein-journals.org |

Reduction Reactions of the Thiol Group

Reduction of the thiol group in this context refers to its complete removal and replacement with a hydrogen atom, a process known as desulfurization. This transformation converts this compound into 7-chloro-1,3-benzoxazole. The most effective and widely used reagent for this type of C-S bond cleavage is Raney Nickel. masterorganicchemistry.com

Raney Nickel is a fine-grained, porous nickel-aluminium alloy that has been activated by leaching out the aluminium with sodium hydroxide (B78521). masterorganicchemistry.com The resulting high-surface-area nickel contains adsorbed hydrogen and is exceptionally effective at reducing sulfur-containing functional groups to the corresponding alkanes (or arenes in this case). masterorganicchemistry.comwikipedia.org The reaction mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond. This process effectively cleaves the thiol group, replacing it with a hydrogen atom from the activated catalyst surface. The reaction is typically performed by heating the substrate with a slurry of Raney Nickel in a suitable solvent like ethanol (B145695). organic-chemistry.org

S-Alkylation and S-Acylation Reactions

As a potent nucleophile, the sulfur atom of the thiol group readily participates in S-alkylation and S-acylation reactions. These reactions are fundamental for introducing a vast range of functional side chains onto the benzoxazole (B165842) scaffold.

S-Alkylation involves the reaction of the thiol (or its conjugate base, the thiolate) with an alkyl halide or other alkylating agent. The reaction proceeds via an SN2 mechanism. For example, 2-mercaptobenzoxazole (B50546) reacts with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in acetone (B3395972) to yield the S-alkylated product, ethyl 2-(benzoxazol-2-ylthio)acetate. mdpi.comnih.gov Similarly, propargylation at the thiol group has been achieved using propargyl bromide in the presence of triethylamine. beilstein-journals.org These reactions are versatile, allowing for the introduction of simple alkyl chains, functionalized esters, and other groups that can serve as handles for further derivatization. researchgate.net

S-Acylation introduces an acyl group to the sulfur atom, forming a thioester. This is typically achieved by reacting the thiol with an acyl chloride or anhydride (B1165640). For instance, the reaction of a Schiff base derived from a mercaptobenzoxazole with chloroacetyl chloride results in the formation of a thioester linkage. nih.gov

Table 2: Examples of S-Alkylation/Acylation of Benzoxazole-2-thiols

| Reagent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃ | Acetone | S-alkylated ester | mdpi.com |

| Propargyl bromide | Triethylamine | Ethanol | S-propargylated derivative | beilstein-journals.org |

| Chloroacetyl chloride | Triethylamine | Dioxane | S-acylated derivative | nih.gov |

| 3-(Bromomethyl)aniline | K₂CO₃ | DMF | S-benzylated amine | acs.org |

Functionalization of the Benzoxazole Ring System

While the thiol group is the primary site of reactivity, the aromatic ring also offers opportunities for functionalization, primarily through nucleophilic or electrophilic substitution.

Nucleophilic Substitution Reactions

The presence of a halogen on the aromatic ring allows for the possibility of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the halide from the ring. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzoxazole ring system is generally considered electron-deficient and is therefore deactivated towards electrophilic attack. byjus.com Furthermore, the C-7 chloro substituent, while an ortho-, para-director, is also a deactivating group.

Considering the directing effects on the benzene (B151609) portion of the molecule:

The fused oxazole (B20620) ring deactivates all positions but would direct incoming electrophiles to positions 4 and 6.

The chlorine atom at C-7 is deactivating but directs ortho and para. Its para position (C-4) is already part of the fused ring structure, so it primarily directs to the ortho position (C-6).

Both major directing influences point towards C-6 as a potential, albeit deactivated, site for electrophilic substitution. The C-4 position is also a possibility. However, the combined deactivating effects of the chloro group and the heterocyclic system suggest that forcing conditions (e.g., strong acids, high temperatures) would be required for reactions like nitration or halogenation. For example, the nitration of chlorobenzene (B131634) requires a mixture of nitric and sulfuric acid to proceed, yielding a mixture of ortho and para isomers. google.comgoogle.com A similar outcome, likely with lower reactivity, could be anticipated for this compound, with substitution favoring the C-6 position.

Condensation Reactions for Hydrazone and Schiff Base Formation

The thiol group at the 2-position of the this compound can be readily converted into a hydrazinyl group, which serves as a key intermediate for subsequent condensation reactions. The reaction of the corresponding 2-hydrazinyl derivative with various aldehydes and ketones provides a straightforward route to the synthesis of hydrazones and Schiff bases. These reactions are typically catalyzed by a small amount of acid. nih.govnih.govmdpi.com

The formation of these imine derivatives is confirmed through spectroscopic methods. For instance, the appearance of a characteristic singlet peak for the azomethine proton (-N=CH-) in the 1H NMR spectrum, typically in the range of δ 7.80–8.02 ppm, and an absorption band for the imine group (C=N) in the infrared (IR) spectrum between 1612–1630 cm⁻¹ are indicative of successful hydrazone or Schiff base formation. nih.gov

The general scheme for the synthesis of Schiff bases from the hydrazinyl precursor of this compound involves the condensation with a variety of substituted aromatic aldehydes. nih.gov This versatility allows for the introduction of diverse structural motifs, leading to a library of compounds with potentially varied electronic and biological properties.

Table 1: Synthesis of Schiff Bases from Heterocyclic Hydrazines

| Reactant A (Hydrazine) | Reactant B (Aldehyde) | Resulting Product Class | Key Reaction Condition | Reference |

|---|---|---|---|---|

| 2-Hydrazinyl-7-methylbenzo[d]thiazole | Various Aldehydes | Benzo[d]thiazole-hydrazones | Catalytic glacial acetic acid | nih.gov |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted Benzaldehydes | 1,2,4-Triazole-3-thione Schiff Bases | - | nih.gov |

| Acetic acid hydrazide containing 5-methyl-2-benzoxazolinone | Aromatic Aldehydes | Arylidene hydrazides | - | nih.gov |

| 2-Hydrazino Benzoxazole | Aromatic Aldehydes | Azomethines (Schiff Bases) | - | uobaghdad.edu.iq |

Strategies for Heterocyclic Annulation and Fusion

The this compound scaffold is an excellent precursor for the construction of fused heterocyclic systems. The presence of the reactive thiol group and the nitrogen atom within the benzoxazole ring allows for annulation reactions with various bifunctional reagents, leading to the formation of thiazolo-fused heterocycles.

A common strategy involves the reaction of the 2-mercaptobenzoxazole derivative with α-haloketones. nih.govresearchgate.net This reaction typically proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization to form a thiazole (B1198619) ring fused to the benzoxazole core, resulting in a thiazolo[3,2-a]benzoxazole system. The cyclization step can be promoted by reagents like polyphosphoric acid (PPA) or a mixture of acetic anhydride and pyridine. researchgate.net

Another important class of fused heterocycles, triazolo[3,4-b]benzoxazoles, can be synthesized from the 2-hydrazinyl derivative of this compound. For example, reaction with carbon disulfide can lead to a triazole-thione fused system. nih.gov Furthermore, condensation of the 2-hydrazinyl intermediate with various electrophiles can lead to a variety of fused triazole systems. nih.govclockss.org Reaction with hydrazonoyl halides also serves as a route to fused thiadiazole derivatives. researchgate.netekb.eg

Table 2: Examples of Heterocyclic Annulation Reactions

| Starting Scaffold | Reagent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole (B194830) | α-Haloketones | Thiazolo[3,2-a]benzimidazoles | nih.govresearchgate.net |

| 2-Hydrazinylbenzothiazole | Formic Acid / Carbon Disulfide | Benzo nih.govnih.govthiazolo[2,3-c] uobaghdad.edu.iqnih.goviaea.orgtriazoles | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol | Phenacyl Bromides / Aryl Isothiocyanates | Triazolo[3,4-b] uobaghdad.edu.iqnih.govnih.govthiadiazines / Triazolo[3,4-b] uobaghdad.edu.iqnih.govnih.govthiadiazoles | nih.gov |

| Benzimidazole-2-thiol | Hydrazonoyl Bromide | Thiazolo[3,2-a]benzimidazole | rsc.org |

Synthetic Utility as a Versatile Building Block in Complex Molecule Synthesis

The this compound moiety is a valuable building block in the synthesis of more complex and biologically relevant molecules. Its derivatives have been investigated for a range of potential applications, underscoring the synthetic importance of this scaffold.

Derivatives of the closely related 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) have been synthesized and explored as potential inhibitors of glucosamine-6-phosphate synthase, an enzyme that is a target for antimicrobial agents. researchgate.net This highlights the utility of the chloro-substituted benzoxazole-2-thiol core in medicinal chemistry research. The strategic placement of the chloro group can significantly influence the electronic properties and biological activity of the resulting molecules.

The benzoxazole nucleus itself is a privileged structure in drug discovery. researchgate.net The ability to functionalize the 2-thiol position allows for the introduction of a wide array of substituents and the construction of fused ring systems, making it a versatile starting point for creating diverse molecular architectures. uobaghdad.edu.iqnih.gov The synthesis of various heterocyclic compounds often starts from 2-mercaptobenzoxazole or its hydrazino derivative, which are then elaborated into more complex structures. uobaghdad.edu.iqsapub.org

The thiazole and thiazoline (B8809763) rings, which can be readily fused to the benzoxazole core, are themselves important motifs found in numerous peptide-derived natural products with significant biological activity. nih.gov Therefore, this compound serves as a key precursor for compounds that mimic or incorporate these important pharmacophores. The synthesis of benzo nih.govnih.govthiazolo[2,3-c] uobaghdad.edu.iqnih.goviaea.orgtriazole derivatives, which exhibit fungicidal and anti-inflammatory activities, further illustrates the value of this building block approach. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 7 Chloro 1,3 Benzoxazole 2 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed molecular characterization of 7-chloro-1,3-benzoxazole-2-thiol, offering insights into its atomic connectivity and dynamic behavior in solution.

Structural Elucidation via ¹H and ¹³C NMR

While specific, detailed spectral assignments for this compound are not extensively published, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of closely related benzoxazole (B165842) and benzothiazole (B30560) structures. researchgate.netnih.gov The spectra are expected to confirm the presence of the chlorinated aromatic ring and the heterocyclic portion of the molecule.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the typical downfield region of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern, including the electron-withdrawing effects of the chlorine atom and the oxazole (B20620) ring.

The ¹³C NMR spectrum would provide key information about the carbon framework. A significant downfield signal, potentially in the range of 180-190 ppm, would be characteristic of the thiocarbonyl carbon (C=S) in the dominant thione tautomer. researchgate.net The remaining aromatic carbons would resonate between 110 and 150 ppm, with the carbon atom attached to the chlorine showing a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Thione Form) in a Solvent like DMSO-d₆

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~13-14 | Broad singlet | N-H proton of the thione tautomer. researchgate.net |

| ¹H | ~7.0-7.8 | Multiplets | Aromatic protons (H-4, H-5, H-6). |

| ¹³C | ~180-190 | Singlet | Thiocarbonyl carbon (C-2). researchgate.net |

| ¹³C | ~140-150 | Singlet | Aromatic carbons C-3a and C-7a. |

| ¹³C | ~110-130 | Singlet | Aromatic carbons C-4, C-5, C-6, and C-7. |

Note: These are estimated values based on analogous structures. Actual values may vary.

Investigation of Tautomerism and Conformational Dynamics

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thione form (7-chloro-1,3-benzoxazole-2(3H)-thione) and the thiol form (this compound). Theoretical and experimental studies on related compounds like 2-mercaptobenzoxazole (B50546) and 2-mercaptobenzimidazole (B194830) consistently show that the thione tautomer is the more stable and predominant form in both the solid state and in solution. researchgate.netresearchgate.net

NMR spectroscopy is a powerful tool to investigate this equilibrium. The presence of a broad signal in the ¹H NMR spectrum around 13-14 ppm is a strong indicator of the N-H proton in the thione form. researchgate.net In contrast, the thiol form would exhibit a characteristic S-H proton signal, typically at a much more upfield chemical shift. The position and broadening of the N-H peak can also provide information on intermolecular hydrogen bonding and exchange dynamics. Changes in solvent polarity or temperature can shift the equilibrium, which would be observable as changes in the relative intensities of the signals corresponding to each tautomer.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, ESI-MS)

HRMS is indispensable for confirming the elemental composition and elucidating the fragmentation behavior of this compound.

Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula, C₇H₄ClNOS. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak in an approximate 3:1 ratio.

While a specific mass spectrum for this compound is not available, the fragmentation pathway can be predicted based on the principles of mass spectrometry and data from similar heterocyclic structures. researchgate.netresearchgate.net Upon electron ionization, the molecular ion would likely undergo a series of fragmentation steps. Plausible pathways include the loss of a sulfur atom, the elimination of a thiocarbonyl group (C=S), or the retro-Diels-Alder cleavage of the heterocyclic ring. The fragmentation of related 1,2,3-thiadiazoles often begins with the loss of a stable nitrogen molecule (N₂). rsc.org For this compound, fragmentation may initiate with the loss of CO or CS, leading to characteristic daughter ions.

Table 2: Predicted Key Fragmentation Ions for this compound in ESI-MS

| m/z (Predicted) | Proposed Fragment | Notes |

| 184.9702 | [M-H]⁻ | Deprotonated molecular ion (Thiol form). |

| 185.9779 | [M+H]⁺ | Protonated molecular ion (Thione form). |

| 157.9723 | [M-CO]⁺ or [M-H-CO]⁻ | Loss of carbon monoxide from the ring. |

| 141.9989 | [M-CS]⁺ or [M-H-CS]⁻ | Loss of thiocarbonyl group. |

| 126.9899 | [C₆H₃ClN]⁺ | Fragment resulting from cleavage of the oxazole ring. |

Note: Predicted m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups and probe the bonding within the this compound molecule. The spectra are dominated by vibrations characteristic of the predominant thione tautomer.

Key features in the IR spectrum would include a strong band corresponding to the N-H stretch, typically observed in the 3100-3400 cm⁻¹ region, which may be broadened due to hydrogen bonding. The C=S (thiocarbonyl) stretching vibration is a crucial marker for the thione form and is expected to appear in the 1200-1300 cm⁻¹ range. The spectrum would also display characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching vibrations between 1400 and 1600 cm⁻¹, and a C-O-C stretching band for the oxazole ring. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹. Should the thiol tautomer be present in any significant concentration, a weak S-H stretching band around 2550 cm⁻¹ and a C=N stretching band around 1650 cm⁻¹ might be observed.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Tautomer |

| N-H stretch | 3100 - 3400 | Thione |

| Aromatic C-H stretch | 3000 - 3100 | Both |

| S-H stretch | ~2550 | Thiol |

| C=N stretch | ~1650 | Thiol |

| Aromatic C=C stretch | 1400 - 1600 | Both |

| N-H bend | 1400 - 1500 | Thione |

| C=S stretch | 1200 - 1300 | Thione |

| C-O-C stretch | 1000 - 1200 | Both |

| C-Cl stretch | < 800 | Both |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

The UV-Vis spectrum of this compound is defined by its conjugated heterocyclic aromatic system. Studies on similar benzoxazole derivatives show that these compounds typically absorb strongly in the UVA and UVB regions of the electromagnetic spectrum. scielo.br

The absorption spectrum is expected to exhibit intense bands resulting from π → π* electronic transitions within the benzoxazole ring system. A less intense band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the sulfur and oxygen atoms, may also be present. The maximum absorption wavelength (λₘₐₓ) for related compounds falls within the 330 to 375 nm range. scielo.br The presence of the chlorine atom as a substituent on the benzene ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 4: Predicted UV-Vis Spectroscopic Properties of this compound in Ethanol (B145695)

| Parameter | Predicted Value | Associated Transition |

| λₘₐₓ₁ | ~330 - 375 nm | π → π |

| λₘₐₓ₂ | > 380 nm (Shoulder) | n → π |

| Molar Absorptivity (ε) | High for π → π* | - |

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure of this compound via SC-XRD has not been reported in the scientific literature. This foundational data is essential for the subsequent analyses.

Determination of Molecular Geometry and Bond Parameters

Without a solved crystal structure, the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry of this compound in the solid state remain undetermined.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A detailed analysis of the specific intermolecular forces, such as potential N-H···S hydrogen bonds, π-π stacking interactions between the benzoxazole rings, or C-Cl···π halogen bonds, is not possible without the crystallographic data that reveals the arrangement of molecules within the crystal lattice.

Crystal Packing and Supramolecular Architecture

The manner in which individual molecules of this compound arrange themselves in the solid state, including the description of any motifs, networks, or chains that form the supramolecular architecture, is unknown.

Polymorphism and Co-crystallization Studies

There are no published studies on the existence of different crystalline forms (polymorphs) or co-crystals of this compound. Such investigations would require comparative crystallographic analysis.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a computational method performed on existing crystallographic information files (.cif). As no such file exists for this compound, a quantitative breakdown of its intermolecular contacts cannot be generated. While this analysis has been performed on other benzoxazole derivatives, showing the relative importance of H···H, H···O/O···H, and H···C/C···H interactions in their crystal packing, these specific percentages are unique to each compound and cannot be applied to the title compound. semanticscholar.orgresearchgate.netnih.gov

Computational and Theoretical Chemistry of 7 Chloro 1,3 Benzoxazole 2 Thiol

Density Functional Theory (DFT) Studies

No specific DFT studies on 7-chloro-1,3-benzoxazole-2-thiol were found. Therefore, data on its optimized geometry, vibrational frequencies, HOMO-LUMO gap, and reactivity descriptors are not available.

Geometry Optimization and Vibrational Analysis

Information not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Information not available.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Information not available.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Information not available.

Molecular Dynamics (MD) Simulations

No specific MD simulation studies for this compound were identified.

Conformational Space Exploration and Stability

Information not available.

Simulated Interactions with Biological Macromolecules and Solvent Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and biological macromolecules, moving beyond the static images provided by molecular docking. These simulations can reveal the stability of ligand-protein complexes and the influence of the solvent environment.

In studies of related benzoxazole (B165842) derivatives, MD simulations have been used to confirm the stability of binding poses within enzyme active sites. For instance, simulations of benzoxazole-triazole hybrids with the DprE1 enzyme from Mycobacterium tuberculosis showed that the ligand-protein complexes reached equilibrium and remained stable over the simulation time, with minimal deviations in their atomic positions. nih.gov This stability is crucial for sustained biological activity. The analysis of root-mean-square deviation (RMSD) and radius of gyration (Rg) over time provides quantitative measures of this stability. nih.gov

Furthermore, simulations can elucidate the role of the surrounding solvent, typically water, in mediating these interactions. The solvent-accessible surface area (SASA) can be calculated to understand how much of the ligand and protein are exposed to the solvent, which can influence binding affinity. nih.gov The presence of water molecules at the binding interface can either stabilize the complex through bridging hydrogen bonds or destabilize it by competing for binding sites. These detailed atomic-level insights are critical for rational drug design, helping to refine the chemical structure of lead compounds to improve their interaction with target macromolecules.

While direct MD simulation studies specifically on this compound are not extensively reported in the provided results, the principles from related benzoxazole compounds are directly applicable. Such simulations would be invaluable in understanding how the chloro- and thiol-substituents of this specific compound influence its dynamic interactions with target proteins and the surrounding cellular environment.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of benzoxazole derivatives with various protein targets. For derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245), docking studies have been performed to understand their anthelmintic activity by targeting β-Tubulin, a protein crucial for parasites. researchgate.net These studies predict how the ligand fits into the binding pocket of the protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands.

In a broader context, docking studies on various benzoxazole derivatives have identified them as potential inhibitors for a range of enzymes. For example, docking has been used to investigate the binding of benzoxazole derivatives to the active site of DNA gyrase, suggesting a mechanism for their antibacterial activity. nih.gov Similarly, studies on benzoxazole-benzamide conjugates have used molecular docking to predict their binding to VEGFR-2, a key target in cancer therapy. nih.gov These studies consistently demonstrate the utility of docking in visualizing and quantifying the interactions that underpin the biological activity of these compounds.

The following table summarizes representative molecular docking results for benzoxazole derivatives against different protein targets, illustrating the types of interactions and binding affinities observed.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity | Reference |

| Dichloro substituted benzoxazole-triazolo-thione | β-Tubulin | Not specified | Good binding affinity suggested | researchgate.net |

| Benzoxazole derivatives | DNA gyrase | Not specified | Good binding affinity suggested | nih.gov |

| Benzoxazole-benzamide conjugates | VEGFR-2 (PDB: 4ASD) | Not specified | Not specified | nih.gov |

| Benzoxazole-triazole hybrids | DprE1 | His132, Ser228, Tyr314, Lys367, Val365, Asn385, Cys387, Tyr60, Lys418 | -CDocker energy: 28.11 to 40.10 | nih.gov |

Computational screening, often employing molecular docking, is a powerful strategy to identify potential biological targets for a given compound. This approach involves docking the molecule of interest against a library of known protein structures to find those with the highest predicted binding affinity.

For benzoxazole derivatives, this methodology has been applied to explore a wide range of biological activities. For instance, in silico screening of benzoxazole-thiazolidinone hybrids against SARS-CoV-2 proteases was conducted to evaluate their potential as antiviral agents. nih.gov This highlights the adaptability of computational screening in response to emerging health threats.

Furthermore, the inhibitory activity of 5,7-dichloro-1,3-benzoxazole-2-thiol against glucosamine-6-phosphate synthase (GlcN-6-P synthase) was likely identified through such screening methods, pointing to its potential as an antimicrobial agent by disrupting bacterial cell wall synthesis. The ability to computationally screen a compound against numerous potential targets accelerates the drug discovery process by prioritizing experimental validation on the most promising candidates. This approach is not only cost-effective but also expands the potential therapeutic applications of existing and novel chemical entities.

Quantum Chemical Characterization of Tautomerism and Isomerism

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of molecules, including the relative stabilities of different tautomers and isomers. For molecules like this compound, which contains a thiol group, thione-thiol tautomerism is a key consideration.

The molecule can exist in two tautomeric forms: the thiol form (containing an -SH group) and the thione form (containing a C=S group and an N-H bond). Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these tautomers and the energy barrier for their interconversion. nih.gov Studies on related 1,2,4-triazole-3-thione systems have shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov These calculations also indicate that substituents can influence the relative stabilities, although in some cases, the effect is not substantial. nih.gov

Geometrical parameters and Natural Bond Orbital (NBO) analysis are often employed to understand the electronic factors that stabilize one tautomer over the other. nih.gov Furthermore, computed vibrational frequencies can be correlated with experimental IR spectra to identify the predominant tautomeric form in a given state. nih.gov For this compound, a thorough quantum chemical investigation would clarify the dominant tautomeric form under physiological conditions, which is crucial for understanding its interactions with biological targets.

The following table illustrates the type of data that can be obtained from quantum chemical calculations on tautomerism.

| Tautomeric Form | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Thione | B3LYP/6-31G(d,p) | 0.00 (Reference) | C=S bond length, N-H bond length |

| Thiol | B3LYP/6-31G(d,p) | Calculated value | C-S bond length, S-H bond length |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for In Vitro Activity

QSAR and pharmacophore modeling are computational tools used to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for designing more potent molecules.

A QSAR model is a mathematical equation that correlates physicochemical properties or molecular descriptors of compounds with their biological activity. For benzoxazole derivatives, 2D and 3D-QSAR models have been developed to understand their anticancer activity. ijpsdronline.com These models can identify key molecular features, such as electronic, steric, and hydrophobic properties, that are critical for activity. The statistical significance of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). pharmacophorejournal.com

Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model for benzoxazole derivatives might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.comnih.gov These models can be used as 3D queries to search large chemical databases for new compounds with the desired activity profile. nih.gov

For example, a pharmacophore model developed for COX-2 inhibitors based on cyclic imides was used to screen a database for new potential inhibitors. nih.gov Similarly, QSAR and pharmacophore models have been developed for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents. researchgate.net These studies demonstrate the power of these computational approaches in rational drug design.

The following table provides an example of the kind of data generated in a QSAR study.

| Model Type | Statistical Parameter | Value | Interpretation | Reference |

| 3D-QSAR | r² (coefficient of determination) | 0.9521 | Indicates a strong correlation between predicted and experimental activity for the training set. | pharmacophorejournal.com |

| 3D-QSAR | q² (predictive correlation coefficient) | 0.7359 | Indicates good predictive power of the model for the test set. | pharmacophorejournal.com |

Coordination Chemistry of 7 Chloro 1,3 Benzoxazole 2 Thiol As a Ligand

Ligand Properties and Coordination Modes with Transition Metal Ions

7-Chloro-1,3-benzoxazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism plays a crucial role in its coordination behavior, offering different potential binding sites for metal ions. The equilibrium between these two forms allows the compound to act as a versatile ligand.

The primary coordination sites are the nitrogen atom of the oxazole (B20620) ring and the exocyclic sulfur atom. The lone pair of electrons on the nitrogen atom and the sulfur atom can be donated to a metal center, forming stable chelate rings. Coordination can occur through:

Monodentate coordination: Primarily through the nitrogen atom or the sulfur atom.

Bidentate coordination: Involving both the nitrogen and sulfur atoms, which is a common mode for related ligands like 2-mercaptobenzoxazole (B50546).

The chloro group at the 7-position is an electron-withdrawing group. This substitution is expected to decrease the electron density on the benzoxazole (B165842) ring system, which could influence the pKa of the N-H proton and the electron-donating ability of the nitrogen and sulfur atoms. This electronic effect may alter the stability and spectroscopic properties of the resulting metal complexes compared to those formed with the unsubstituted 2-mercaptobenzoxazole.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of a metal salt with the ligand in a suitable solvent. Typically, an alcoholic medium is used, and the reaction may be carried out at room temperature or with gentle heating to facilitate the reaction. The general synthetic approach involves the deprotonation of the ligand, followed by coordination to the metal ion.

A general reaction for the synthesis of these complexes can be represented as: M(X)n + nL → [M(L)n] + nX Where M is the transition metal ion, X is an anion (e.g., chloride, nitrate), and L is the deprotonated this compound ligand.

The characterization of the resulting metal complexes is performed using a variety of physicochemical techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the oxidation state of the central metal ion.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of any coordinated or lattice water molecules.

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic and structural analyses are vital for elucidating the coordination environment of the metal ions and the binding mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination sites of the ligand. Key vibrational bands of the free ligand are compared with those of the metal complexes.

The ν(N-H) band in the free ligand is expected to disappear upon deprotonation and coordination.

Shifts in the ν(C=S) and ν(C-S) bands can indicate the involvement of the sulfur atom in coordination.

The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions of the metal ions and any charge transfer bands are analyzed. For instance, the position of these bands can help in distinguishing between tetrahedral and octahedral geometries for a given metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex confirms the deprotonation of the ligand upon coordination. Shifts in the chemical shifts of the aromatic protons and carbons upon complexation can also provide evidence of coordination.

| Technique | Expected Observations for Metal Complexes |

| IR Spectroscopy | Disappearance of ν(N-H) band, shifts in ν(C=S) and ν(C-S) bands, appearance of new M-N and M-S bands. |

| UV-Vis Spectroscopy | Presence of d-d transition and ligand-to-metal charge transfer (LMCT) bands, indicative of the coordination geometry. |

| NMR Spectroscopy | Disappearance of the N-H proton signal, shifts in aromatic proton and carbon signals. |

| X-ray Crystallography | Determination of coordination number, geometry, bond lengths, and angles. |

Theoretical Insights into Metal-Ligand Coordination and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and bonding in metal complexes of this compound. These theoretical studies can complement experimental data and help in understanding the nature of the metal-ligand interactions.

Key areas of theoretical investigation include:

Geometry Optimization: To predict the most stable structure of the complexes.

Vibrational Frequency Analysis: To simulate the IR spectra and aid in the assignment of experimental vibrational bands.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes. The energy gap between the HOMO and LUMO can provide information about the chemical stability of the complex.

Natural Bond Orbital (NBO) Analysis: To investigate the charge distribution within the molecule and the nature of the metal-ligand bonds (e.g., covalent vs. ionic character).

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density and characterize the non-covalent interactions within the complex.

The presence of the chloro substituent is expected to influence the electronic properties of the ligand, which in turn would affect the energies of the molecular orbitals and the nature of the metal-ligand bonding. Theoretical calculations can quantify these effects and provide a deeper understanding of the coordination chemistry of this substituted benzoxazole ligand.

In Vitro Biological Activities and Mechanistic Insights of 7 Chloro 1,3 Benzoxazole 2 Thiol Derivatives

In Vitro Antimicrobial Efficacy and Mechanistic Studies

Derivatives of 7-chloro-1,3-benzoxazole-2-thiol, a member of the benzoxazole (B165842) class of heterocyclic compounds, have demonstrated notable antimicrobial properties in laboratory settings. nih.gov The benzoxazole ring is a key pharmacophore, and its derivatives are recognized for a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govnih.gov

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Studies have shown that derivatives of benzoxazole and the closely related 5-chloro-1,3-benzoxazol-2(3H)-one exhibit a broad range of antibacterial activity. The potency of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to or exceeding standard antibiotics in vitro.

Research into a series of benzoxazole analogues demonstrated varied minimum inhibitory concentrations (MIC) against several bacterial strains. For instance, specific derivatives showed potent activity against the Gram-positive bacterium Bacillus subtilis and various Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov In one study, a particular benzoxazole derivative was found to be most effective against B. subtilis, while others showed significant potency against E. coli, P. aeruginosa, and K. pneumoniae. nih.gov

Further investigations on new benzoxazolin-2-one derivatives confirmed their wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com The most susceptible strains in this study were identified as the Gram-negative E. coli and the Gram-positive B. subtilis. mdpi.com Similarly, derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one were reported to have good antibacterial activity against S. aureus and E. coli. researchgate.net Another study on derivatives of 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one reported significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with MIC values ranging from 6 to 9 mg/mL. gsconlinepress.com

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound Type | Bacterial Strain | Potency (MIC) | Reference |

|---|---|---|---|

| Benzoxazole Derivative (Compound 10) | Bacillus subtilis | 1.14 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative (Compound 24) | Escherichia coli | 1.40 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative (Compound 13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative (Compound 16) | Klebsiella pneumoniae | 1.22 x 10⁻³ µM | nih.gov |

| 7-Chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one Derivatives | K. pneumoniae, S. aureus, P. aeruginosa | 6 - 9 mg/mL | gsconlinepress.com |

Antifungal Spectrum and Potency (e.g., against Candida spp.)

The antifungal potential of this compound derivatives is particularly noteworthy, with significant activity demonstrated against various fungal species, including clinically relevant Candida strains. The benzoxazole structure is an important pharmacophore for developing new antifungal agents. nih.gov

Derivatives of 2-mercaptobenzoxazole (B50546) have confirmed activity against Candida species. nih.gov In vitro studies show that certain benzoxazole derivatives possess a broad spectrum of anti-Candida activity. nih.gov For example, one synthesized benzoxazole compound was found to be highly effective against Candida albicans, with an MIC of 0.34 x 10⁻³ µM, which was more potent than the standard antifungal drug fluconazole (B54011) in the same study. nih.gov Another study highlighted a derivative of 5-chloro-1,3-benzoxazol-2(3H)-one that exhibited good antifungal activity against C. albicans, showing half the MIC of miconazole. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

| Compound Type | Fungal Strain | Potency (MIC) | Reference |

|---|---|---|---|

| Benzoxazole Derivative (Compound 1) | Candida albicans | 0.34 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative (Compound 19) | Aspergillus niger | 2.40 x 10⁻³ µM | nih.gov |

Mechanistic Investigations of Antimicrobial Action

To understand the basis of their antimicrobial effects, researchers have investigated the mechanisms through which benzoxazole derivatives act on microbial cells. These studies have revealed a multi-faceted approach that includes disrupting cell membranes, inhibiting essential biosynthetic pathways, and interfering with cellular transport and energy production.

A primary mechanism of action for benzoxazole derivatives against fungi is the disruption of the cell membrane. nih.gov Ergosterol (B1671047) is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, making it a key target for antifungal drugs. nih.gov The inhibition of ergosterol biosynthesis leads to increased membrane permeability, ultimately causing cell lysis and death. nih.gov

Studies have shown that benzoxazole derivatives exhibit activity comparable to commercial azole antifungals by interfering with ergosterol. nih.gov Their action involves both interacting with existing exogenous ergosterol and blocking the endogenous synthesis of ergosterol. nih.gov This disruption of ergosterol homeostasis is a critical factor in their antifungal efficacy. nih.gov Furthermore, these compounds possess membrane-permeabilizing properties, which contribute to their candidacidal effects. nih.gov The ability to damage the fungal membrane has been assessed using techniques such as flow cytometry. nih.gov

Microbial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, contributing significantly to drug resistance. nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of antibiotics. nih.govnih.gov

Research has indicated that specific derivatives of this compound can act as efflux pump inhibitors. In one study, certain alcohol derivatives of benzoxazole were found to inhibit the efflux of the fluorescent tracker (B12436777) Rhodamine 123 (Rho123) in Candida cells, demonstrating their ability to interfere with membrane transport processes. nih.gov This inhibition of efflux pump systems can prevent the microorganism from expelling the antifungal agent, thereby increasing its intracellular concentration and enhancing its therapeutic effect.

Covalent Interactions with Key Microbial Proteins (e.g., Cysteine Residues)

The thiol group at the 2-position of the 1,3-benzoxazole ring is a key functional group that can participate in covalent interactions with biological macromolecules. In the context of antimicrobial activity, the covalent modification of cysteine residues in key microbial proteins is a significant mechanism of action. While direct studies on this compound are limited, the reactivity of similar thiol-containing heterocyclic compounds provides insights into this mechanism. For instance, the thiol group can form disulfide bonds with cysteine residues, thereby altering the protein's structure and function.

The reactivity of thiol groups is often pH-dependent, with the formation of the more nucleophilic thiolate anion (-S⁻) being favored at pH values between 7 and 7.5. bldpharm.com This enhanced nucleophilicity facilitates the attack on electrophilic sites within proteins, leading to covalent bond formation. The modification of cysteine residues has been established as a crucial mechanism for the inactivation of enzymes and the disruption of protein function. uni.lunih.gov

Role of Hydrogen Bonding and π-π Stacking in Biological Target Interactions

Beyond covalent interactions, the biological activity of this compound derivatives is also governed by non-covalent interactions such as hydrogen bonding and π-π stacking. The benzoxazole ring system, being aromatic, can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) in the active site of a target protein. d-nb.info These interactions contribute to the stabilization of the ligand-protein complex.

The chlorine atom at the 7-position can also participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms, further enhancing binding affinity. Moreover, the nitrogen and oxygen atoms within the benzoxazole ring, as well as the thiol group, can act as hydrogen bond donors or acceptors, forming crucial hydrogen bonds with the protein backbone or side chains. d-nb.info The interplay of these non-covalent forces is critical for the specific recognition and binding of these derivatives to their biological targets.

In Vitro Enzyme Inhibition Profile

Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

Inhibition of Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1)

Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. nih.govsci-hub.st Novel 1,2,3-triazole-linked benzoxazole derivatives have been synthesized and evaluated as DprE1 inhibitors. nih.govresearchgate.net In one study, compounds BOK-2 and BOK-3, which are benzoxazole derivatives, exhibited significant DprE1 inhibition with IC₅₀ values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively. nih.gov These values are comparable to the standard drug TCA-1 (IC₅₀ = 3.0 ± 0.2 µM). nih.gov The active site of DprE1 contains both polar and hydrophobic regions, and the interaction of inhibitors is driven by a combination of forces. nih.gov

Table 1: DprE1 Inhibitory Activity of Benzoxazole Derivatives

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

Cyclooxygenase-2 (COX-2) Selective Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A novel series of benzoxazole derivatives have been synthesized and investigated for their ability to selectively inhibit the human COX-2 enzyme. researchgate.net The IC₅₀ values of these compounds were found to be comparable to the reference standard, celecoxib, suggesting that the benzoxazole scaffold is a promising template for the design of selective COX-2 inhibitors. researchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov A series of 2,5-disubstituted benzoxazole derivatives were evaluated for their ability to inhibit human FAAH. arctomsci.com Structure-activity relationship studies indicated that an isoindoline (B1297411) group at the 2-position of the benzoxazole ring resulted in potent inhibitors. arctomsci.com Further optimization led to compounds with low nanomolar potencies against hFAAH. arctomsci.com Preliminary biochemical experiments suggest that these benzoxazole FAAH inhibitors act via a reversible mechanism. arctomsci.com

Inhibition of Other Relevant Enzyme Systems (e.g., Proteases, Chymase, Topoisomerase II)

Proteases: Benzoxazole derivatives have been explored as inhibitors of various proteases. For example, benzoxazole–thiazolidinone hybrids have been designed as potential inhibitors of SARS-CoV-2 proteases, such as the 3-chymotrypsin-like protease (3CLp) and the papain-like protease (PLp). nih.gov Molecular docking studies of a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative with the COVID-19 main protease have also been performed to evaluate its potential inhibitory activity. nih.gov

Chymase: There is currently limited specific information available in the searched literature regarding the inhibition of chymase by this compound derivatives.

Topoisomerase II: Eukaryotic DNA topoisomerase II is a key enzyme in DNA replication and a target for anticancer drugs. Certain benzoxazole derivatives have shown significant inhibitory activity against this enzyme. researchgate.net For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited an IC₅₀ value of 22.3 µM against eukaryotic DNA topoisomerase II, which was more potent than the reference drug etoposide. researchgate.net Another study on benzazolo[3,2-a]quinolinium derivatives, which contain a benzothiazole (B30560) ring system (structurally related to benzoxazole), also demonstrated potent topoisomerase II inhibition. nih.gov

Table 2: Topoisomerase II Inhibitory Activity of Benzoxazole Derivatives

| Compound | IC₅₀ (µM) researchgate.net |

|---|---|

| 5-Chloro-2-(p-methylphenyl)benzoxazole | 22.3 |

| 2-(p-Nitrobenzyl)benzoxazole | 17.4 |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | 91.41 |

In Vitro Anticancer Cytotoxicity and Apoptosis Induction

Recent research has highlighted the potential of this compound derivatives as anticancer agents, demonstrating their ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.

Cytotoxic Effects against Diverse Cancer Cell Lines (e.g., Ovarian, Lung, Bladder, Cervical, Colorectal)

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines in laboratory settings.

Ovarian Cancer: Certain thiazole (B1198619) derivatives have demonstrated potency against ovarian cancer cell lines equivalent to the established chemotherapy drug cisplatin. figshare.com

Lung Cancer: Some benzothiazole derivatives have exhibited mild but noteworthy cytotoxic properties against the human lung carcinoma cell line A549. researchgate.net Specifically, dichlorophenyl-containing chlorobenzothiazole derivatives have shown significant anticancer activity against various cancer cell lines, including non-small cell lung cancer. nih.gov

Bladder Cancer: A series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, which share a similar chloro-substituted heterocyclic structure, were found to have dose- and time-dependent cytotoxic effects on human bladder cancer cells (5637). researchgate.net

Cervical Cancer: Hybrid compounds of tetrahydroquinoline and isoxazole (B147169) have shown cytotoxic effects on HeLa cervical cancer cells. researchgate.net Additionally, some benzoxazole derivatives have demonstrated superior potency against HeLa cells. dntb.gov.ua

Colorectal Cancer: Benzoxazole derivatives have been evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT-116) cells, with some compounds showing notable activity. nih.govnih.gov For instance, one derivative, compound 6, exhibited an IC50 value of 24.5 µM, which was better than the standard drug 5-fluorouracil (B62378) (IC50 = 29.2 µM). nih.gov Another study identified a benzoxazole-based compound, 3f, as the most cytotoxic against HT-29 and HCT116 colorectal cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6 | HCT-116 (Colorectal) | 24.5 | nih.gov |

| Compound 3f | HT-29, HCT116 (Colorectal) | Potent | nih.gov |

| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer | 7.18 x 10⁻⁸ M (GI50) | nih.gov |

| Thiazole derivative 5 | Ovarian cancer cells | 1.3 (Ki) | figshare.com |

| Benzothiazole derivative A | A549 (Lung) | 68 µg/mL | researchgate.net |

| Benzoxazole derivative 4c | HeLa (Cervical) | - | dntb.gov.ua |

| 7-chloroquinoline-1,2,3-triazoyl-carboxamide | 5637 (Bladder) | - | researchgate.net |

Molecular Mechanisms of Apoptosis Induction in Vitro

The anticancer activity of these derivatives is often linked to their ability to trigger apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells.

Studies have shown that certain benzoxazole derivatives can induce apoptosis by causing cell cycle arrest. For example, one derivative was found to cause cell cycle arrest at the G2/M phase, leading to apoptosis. dntb.gov.ua In colorectal cancer models, a specific benzoxazole derivative, compound 3f, induced a concentration-dependent activation of caspases, which are key enzymes in the apoptotic pathway, and also caused cell-cycle arrest. nih.gov

Similarly, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This process involves the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. nih.gov In another study, a thiabendazole-derived 1,2,3-triazole compound induced apoptosis in breast cancer cells by activating caspases 3 and 7. rsc.org

In Vitro Antioxidant Properties and Mechanisms

In addition to their anticancer effects, derivatives of this compound have also been investigated for their antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Free Radical Scavenging Activity (e.g., Hydrogen Peroxide Scavenging)

Several studies have demonstrated the ability of these compounds to scavenge various free radicals, including hydrogen peroxide (H₂O₂). The scavenging effect on H₂O₂ is typically evaluated using methods like the 1,10-phenanthroline (B135089) reagent-based assay. tjpr.org Thiol-based peroxidases, a related class of compounds, are known to reduce peroxides through the reactivity of a cysteine residue. researchgate.net The antioxidant capacity of various benzoxazole and related derivatives has been confirmed through multiple in vitro assays, including DPPH, ABTS, and superoxide (B77818) anion radical scavenging. dergipark.org.trnih.gov

Mechanistic Elucidation of Antioxidant Action in Vitro

The antioxidant mechanism of thiol-containing compounds often involves the donation of a hydrogen atom from the thiol group (-SH) to neutralize free radicals. nih.gov Thiol-based peroxidases, for instance, react with H₂O₂ to form a sulfenic acid, which then condenses to form a disulfide bond, ultimately regenerating the reduced enzyme. researchgate.net This catalytic cycle allows them to effectively reduce peroxides and regulate H₂O₂ signaling. researchgate.net The antioxidant potential of phenolic compounds, which can be part of these derivative structures, is highly dependent on their chemical structure and concentration. mdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological activities and for guiding the design of more potent compounds.

For anticancer activity, the presence and position of certain substituents on the benzoxazole ring system play a significant role. For instance, the substitution of aromatic aldehydes with dimethoxy and trimethoxy groups has been shown to improve the anticancer activity of some benzoxazole derivatives. nih.gov The presence of an ortho-hydroxy group also enhanced anticancer activity. nih.gov Furthermore, the introduction of electron-withdrawing groups has been found to improve antimicrobial and antiproliferative effects. researchgate.net

In terms of antioxidant activity, the flexibility of hydrogen atoms within NH and NH2 groups is indicative of their pivotal role in the scavenging mechanism. nih.gov The presence of electron-withdrawing groups can enhance electrophilicity, potentially improving the compound's interaction with biological targets.

The replacement of the benzothiazole scaffold with benzimidazole (B57391) and benzoxazole units has also been explored, showing that these changes can impact antiproliferative activity. nih.gov For example, a benzoxazole derivative showed better activity against certain cancer cell lines compared to its benzimidazole counterpart. nih.gov

Influence of Substituent Position and Electronic Properties on Activity

Studies on related chloro-substituted benzoxazole derivatives have provided valuable insights into these structure-activity relationships (SAR). For instance, research on 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides has demonstrated that the position of the chlorine atom significantly impacts the antimicrobial and anticancer activities. biotech-asia.org In a series of these compounds, the presence of electron-withdrawing or electron-donating groups on the phenylmethylidene moiety further modulates the biological response. biotech-asia.org

The influence of substituent position extends beyond the phenyl ring to the benzoxazole core itself. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that the position of substituents on the benzoxazole ring was critical for their antifungal activity. nih.gov While this study did not specifically examine 7-chloro derivatives, it highlights the general principle that the spatial arrangement of functional groups is a key factor in determining biological efficacy.

The following table summarizes the in vitro anticancer activity of some 4-chloro-1,3-benzoxazole-2-thiol (B6168199) derivatives against the MCF-7 human breast cancer cell line, illustrating the impact of different substituents.

| Compound | Substituent (R) | % Inhibition (MCF-7) |

| 5a | 2-OH | 70.14 |

| 5b | 4-OH | 68.24 |

| 5c | 4-Cl | 65.87 |

| 5d | 4-F | 64.92 |

| 5e | 2-NO2 | 67.51 |

| 5f | 3-NO2 | 66.89 |

| 5g | 4-NO2 | 68.91 |

| 5h | 4-N(CH3)2 | 69.12 |

| 5i | 3-OCH3, 4-OH | 71.24 |

| 5j | H | 62.47 |